N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(15-7-3-2-4-8-15)22-19(24)18(23)21-13-20(25)11-16-9-5-6-10-17(16)12-20/h2-10,14,25H,11-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYKGXXWBQJLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features which may confer various biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O5 |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 2034408-93-8 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that this compound exhibits:
- Receptor Modulation: It may act as an antagonist to orexin receptors, which are implicated in sleep regulation and energy homeostasis.
- Enzyme Inhibition: The oxalamide structure suggests potential interactions with various enzymes, possibly influencing metabolic pathways or signaling cascades.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties can be beneficial in mitigating oxidative stress-related diseases.
Antimicrobial Activity
Studies have shown that oxalamide derivatives can possess antimicrobial properties. The specific biological assays conducted on related compounds indicate potential effectiveness against various bacterial strains, suggesting a need for further investigation into this compound's efficacy.
Study 1: Orexin Receptor Antagonism
A study conducted by researchers at [source] explored the effects of N1-(hydroxy-indene-methyl)-N2-(phenylethyl)oxalamide on orexin receptor activity in vitro. The results demonstrated a significant reduction in orexin-induced signaling pathways, indicating potential applications in sleep disorder treatments.
Study 2: Antioxidant Capacity Assessment
In a comparative analysis of antioxidant activities among several oxalamide compounds, this compound showed promising results. The compound exhibited a notable ability to scavenge free radicals in cell-free systems, suggesting its potential utility in oxidative stress management.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Modifications: Thieno-pyrazol derivatives (CAS 899751-37-2) introduce sulfur atoms, which may alter redox properties or metal-binding capacity .
Physicochemical Properties
Thermodynamic studies on oxalamides (e.g., ΔH° and ΔS° values) reveal that intramolecular hydrogen bonding (HB) influences solubility and stability :
- Compounds with three-centered HB schemes (e.g., N1,N2-bis(2-nitrophenyl)oxalamide) exhibit higher ΔH° and ΔS° due to stronger solvent interactions upon HB disruption .
Q & A
Q. What are the established synthetic routes for N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(1-phenylethyl)oxalamide?
- Methodological Answer : The compound is typically synthesized via a two-step coupling reaction. First, the hydroxy-dihydroindenylmethyl moiety is functionalized using chloroacetyl chloride or similar acylating agents. Second, the oxalamide bridge is formed by reacting with 1-phenylethylamine under basic conditions (e.g., triethylamine in DCM). Purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol . Key challenges include controlling stereochemistry at the hydroxy-dihydroindenyl group, which may require chiral resolution techniques.
Q. How is the purity of this compound typically assessed in research settings?
- Methodological Answer : Purity is evaluated using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Impurity thresholds should follow pharmacopeial guidelines (e.g., ≤0.1% for individual impurities, ≤0.5% total impurities). Quantitative analysis is validated via spiked recovery experiments using structurally related analogs as reference standards .
Q. What in vitro models are used for initial pharmacological screening of this compound?
- Methodological Answer : Common assays include:
- Anticancer activity : MTT assays on human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations.
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
Controls: Cisplatin (anticancer) and ciprofloxacin (antimicrobial) as positive controls; solvent-only as negative controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and stereoselectivity?
- Methodological Answer : Optimization involves:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation.
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Stereoselectivity is achieved via chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived catalysts). Reaction progress is monitored by TLC and LC-MS .
Q. What strategies resolve stereochemical ambiguities in the hydroxy-dihydroindenyl group?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For dynamic systems, NOESY NMR and computational modeling (DFT calculations) correlate spatial arrangements with experimental data. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with elution order verified by circular dichroism .
Q. How do structural modifications at the oxalamide bridge or aryl groups affect biological activity?
- Methodological Answer : A SAR (Structure-Activity Relationship) table is constructed by modifying:
| Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| Hydroxy group | Methylation | Reduced cytotoxicity (IC₅₀ increases 2-fold) | |
| Phenylethyl group | Halogen substitution (e.g., Cl) | Enhanced antimicrobial activity (MIC decreases by 50%) | |
| Key methods include molecular docking (AutoDock Vina) to predict binding affinities and ADMET profiling (e.g., CYP450 inhibition assays) . |
Q. How are contradictory biological activity data reconciled across studies?
- Methodological Answer : Discrepancies arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Compound purity : Re-evaluate batches via LC-HRMS to rule out impurity interference.
- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) with consistent passage numbers. Meta-analysis of dose-response curves across studies identifies outliers .
Data Analysis and Validation
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- Methodological Answer : Stability is assessed via:
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours.
- LC-MS/MS analysis : Monitor degradation products (e.g., hydrolysis of the oxalamide bridge).
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C indicates suitability for solid formulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
